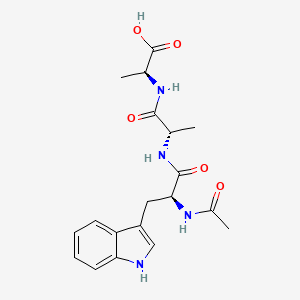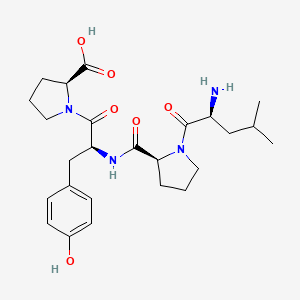![molecular formula C21H20N4 B14197617 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine CAS No. 849199-77-5](/img/structure/B14197617.png)
5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine is a chemical compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo[1,5-a]pyrazine core with phenyl and trimethylphenyl substituents, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4,6-trimethylphenylamine with 5-phenylimidazo[1,5-a]pyrazine-8-carbaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound can lead to the formation of corresponding imidazo[1,5-a]pyrazine derivatives with different functional groups .
Scientific Research Applications
5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it can be used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine can be compared with other similar compounds, such as imidazo[1,5-a]pyridines and imidazo[1,2-b]pyrazoles. These compounds share a similar core structure but differ in their substituents and specific chemical properties.
Properties
CAS No. |
849199-77-5 |
|---|---|
Molecular Formula |
C21H20N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-phenyl-N-(2,4,6-trimethylphenyl)imidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C21H20N4/c1-14-9-15(2)20(16(3)10-14)24-21-19-11-22-13-25(19)18(12-23-21)17-7-5-4-6-8-17/h4-13H,1-3H3,(H,23,24) |
InChI Key |
NZPYXSPOAFCTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC=C(N3C2=CN=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)

![N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B14197554.png)
![5-[(6-Methoxy-1H-benzimidazol-2-yl)oxy]furan-2-carbaldehyde](/img/structure/B14197560.png)




![1-[3,4-Difluoro-2-(2-fluoro-4-iodo-phenylamino)-phenyl]-ethanone](/img/structure/B14197583.png)

![2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol](/img/structure/B14197603.png)

![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
